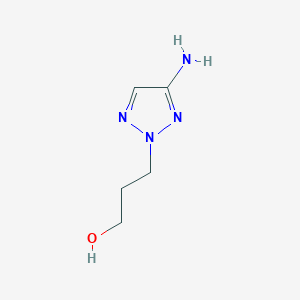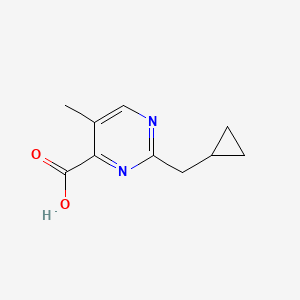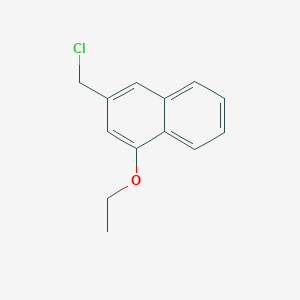
3-(Chloromethyl)-1-ethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-ethoxynaphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group (-CH2Cl) and an ethoxy group (-OCH2CH3) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxynaphthalene typically involves the chloromethylation of 1-ethoxynaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds as follows:
Formation of the Chloromethylating Agent: Formaldehyde reacts with hydrochloric acid to form chloromethyl ether.
Electrophilic Aromatic Substitution: The chloromethyl ether then reacts with 1-ethoxynaphthalene in the presence of ZnCl2, leading to the substitution of a hydrogen atom on the naphthalene ring with a chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-1-ethoxynaphthalene can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups. For instance, oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can convert the chloromethyl group to a carboxylic acid group.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-ethoxynaphthalene has found applications in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for further functionalization.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-ethoxynaphthalene largely depends on its chemical reactivity. The chloromethyl group can act as an electrophile, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzoyl chloride: Similar in structure but with a benzoyl group instead of an ethoxy group.
3-(Chloromethyl)-2-methoxynaphthalene: Similar but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)naphthalene: Lacks the ethoxy group, making it less reactive in certain reactions.
Uniqueness
3-(Chloromethyl)-1-ethoxynaphthalene is unique due to the presence of both chloromethyl and ethoxy groups, which provide a balance of reactivity and stability. The ethoxy group can influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic substitution reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for organic synthesis, pharmaceuticals, and materials science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further advancements in these areas.
Eigenschaften
Molekularformel |
C13H13ClO |
|---|---|
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-ethoxynaphthalene |
InChI |
InChI=1S/C13H13ClO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
VNKHCNMXSYCMFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC2=CC=CC=C21)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


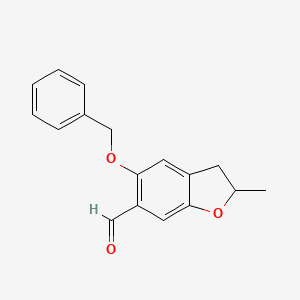
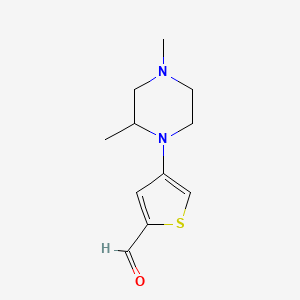
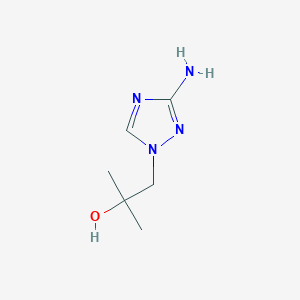
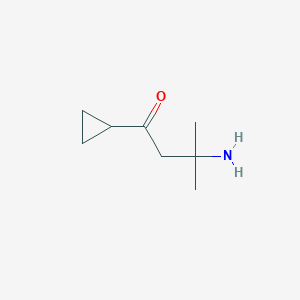
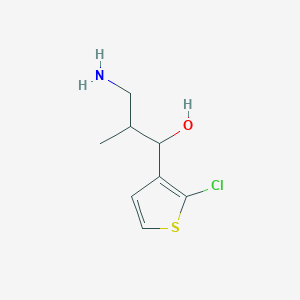
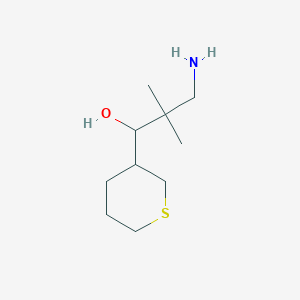
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
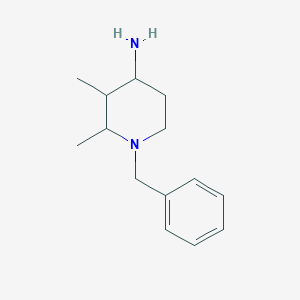
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
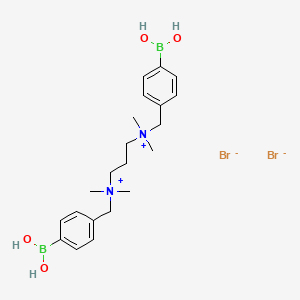
![1-[1-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13156866.png)
